molecular formula C18H18Cl2N4OS B12148544 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12148544
M. Wt: 409.3 g/mol
InChI Key: BPMZQGQDKFJZKZ-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl and propan-2-yloxyphenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid: This compound shares the dichlorobenzyl group but has a different core structure.

    2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: This compound also features a dichlorobenzyl group but differs in its overall structure and functional groups.

Uniqueness

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups and the triazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H18Cl2N4OS

Molecular Weight

409.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18Cl2N4OS/c1-11(2)25-14-5-3-4-13(9-14)17-22-23-18(24(17)21)26-10-12-6-7-15(19)16(20)8-12/h3-9,11H,10,21H2,1-2H3

InChI Key

BPMZQGQDKFJZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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